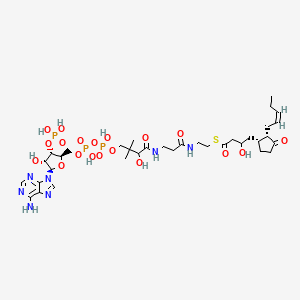
3-Hydroxy-OPC4-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-OPC4-CoA is a polyol.
科学的研究の応用
Enzymatic Functions in Metabolism
3-Hydroxy-OPC4-CoA is involved in the mevalonate pathway, a critical metabolic route for the biosynthesis of isoprenoids. This pathway is essential for producing various biomolecules, including cholesterol, steroid hormones, and certain vitamins.
Key Enzymes and Reactions:
- 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGR): This enzyme catalyzes the conversion of this compound to mevalonate, making it a rate-limiting step in isoprenoid biosynthesis .
- Regulation Mechanisms: The activity of HMGR is tightly regulated by feedback mechanisms involving sterols and other metabolites, which ensure balance within the cellular environment .
Applications in Plant Biotechnology
Research has shown that manipulating the expression of genes related to this compound can significantly enhance the production of valuable secondary metabolites in plants.
Case Study: Populus trichocarpa
- In a study involving Populus trichocarpa, overexpression of the HMGR gene led to increased levels of terpenoids, which are important for plant defense and have applications in pharmaceuticals .
- The study demonstrated that transgenic poplars with enhanced HMGR activity accumulated higher concentrations of carotenoids and other beneficial compounds, indicating a potential strategy for bioengineering plants for improved yield of bioactive metabolites.
Potential Therapeutic Applications
The role of this compound extends into medical research, particularly concerning its implications in disease treatment.
Cancer Research:
- The mevalonate pathway has been implicated in cancer cell proliferation and survival. Targeting HMGR could provide a novel approach to cancer therapy by inhibiting tumor growth through disruption of lipid synthesis pathways .
- Recent studies suggest that inhibitors of HMGR may enhance the efficacy of existing chemotherapeutic agents by altering membrane composition and signaling pathways within cancer cells .
Comparative Analysis of this compound in Different Organisms
The following table summarizes the roles and applications of this compound across various biological systems:
| Organism | Pathway | Key Applications |
|---|---|---|
| Humans | Mevalonate Pathway | Cholesterol synthesis; potential drug targets |
| Plants (Populus trichocarpa) | Isoprenoid Biosynthesis | Enhanced production of terpenoids and carotenoids |
| Bacteria (e.g., E. coli) | Metabolic Engineering | Production of biofuels and bioplastics |
Future Directions and Research Opportunities
The applications of this compound present numerous avenues for future research:
- Synthetic Biology: Engineering microbial strains to optimize the production of this compound for industrial applications.
- Pharmacology: Investigating new inhibitors targeting HMGR for potential use as anticancer agents or cholesterol-lowering drugs.
- Agricultural Biotechnology: Developing transgenic crops with enhanced levels of beneficial metabolites through manipulation of the mevalonate pathway.
特性
分子式 |
C35H56N7O19P3S |
|---|---|
分子量 |
1003.8 g/mol |
IUPAC名 |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate |
InChI |
InChI=1S/C35H56N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-22,24,28-30,34,43,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,21?,22+,24-,28-,29-,30?,34-/m1/s1 |
InChIキー |
YUFHOTSRMDFGNS-VQTPOQBRSA-N |
異性体SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |
正規SMILES |
CCC=CCC1C(CCC1=O)CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















